8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one
Description
The compound 8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a coumarin derivative featuring a methoxy group at position 8 and a complex substituent at position 3. The substituent comprises a piperidine ring connected via an ether linkage to a 2-methylpyrimidin-4-yl group, with the piperidine further attached to the coumarin core through a carbonyl bond. Coumarins are known for diverse applications, including enzyme inhibition, fluorescence, and antimicrobial activity, making this compound a candidate for pharmacological exploration .
Properties
IUPAC Name |
8-methoxy-3-[3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-22-9-8-18(23-13)28-15-6-4-10-24(12-15)20(25)16-11-14-5-3-7-17(27-2)19(14)29-21(16)26/h3,5,7-9,11,15H,4,6,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRDNAYFEZYGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves a multi-step synthesis:
Step 1: Synthesis of the chromen-2-one core by cyclization of 2-hydroxyacetophenone and ethyl acetoacetate under acidic conditions.
Step 2: Introduction of the piperidine moiety via a nucleophilic substitution reaction, where 3-bromo-2H-chromen-2-one reacts with piperidine-1-carboxylic acid.
Step 3: Coupling of the pyrimidine group through an ether formation reaction using 2-methylpyrimidin-4-ol and a suitable coupling reagent like EDCI or DCC.
Step 4: Methoxylation of the chromenone ring to obtain the final compound.
Industrial Production Methods
Industrial production might leverage continuous flow chemistry to scale up these reactions. This allows for better control of reaction conditions, enhanced safety, and improved yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the chromenone ring can undergo oxidative cleavage.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: Both the methoxy group and the piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like PCC or KMnO₄.
Reduction: Catalysts like Pd/C or PtO₂ under hydrogen gas.
Substitution: Alkylating agents such as alkyl halides or acylating agents like acid chlorides.
Major Products
The major products of these reactions depend on the specific conditions used but might include various derivatives and modified versions of the original compound.
Scientific Research Applications
Chemistry
Synthesis Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Reaction Pathways: Study of the reaction mechanisms and pathways involving the chromenone and piperidine moieties.
Biology
Enzyme Inhibition: Potential inhibitor for enzymes like kinases due to the presence of the pyrimidine ring.
Molecular Probes: Used as a molecular probe in biochemical assays.
Medicine
Pharmaceuticals: Potential lead compound for the development of new drugs targeting various diseases.
Drug Delivery: Utilized in drug delivery systems due to its complex structure.
Industry
Material Science: Possible applications in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action for this compound can vary based on its application. In pharmaceutical contexts, it might act by:
Binding to Enzymes: The compound can inhibit enzyme activity by binding to the active site, altering the enzyme's conformation and function.
Molecular Pathways: Involvement in signaling pathways, modulating the activity of key proteins and receptors.
Cellular Targets: Targeting specific cellular components, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues with Triazole-Linked Substituents ()
Compounds 8r , 8s , 8t , 8v , and 8w from are 3-aryl coumarins with triazole-linked aryl groups. For example:
- 8r : Features a nitrobenzyl-triazole substituent (melting point: 180–182°C, yield: 83%).
- 8w : Contains a fluorobenzyl-triazole group (melting point: 179–181°C, yield: 83%).
Comparison :
- Structural Differences : The target compound replaces the triazole-aryl group with a piperidine-pyrimidinyl moiety, reducing nitrogen-rich heterocycles but introducing a pyrimidine ring.
- Physical Properties : Melting points of triazole derivatives (158–209°C) suggest higher thermal stability than simpler coumarins, though data for the target compound is unavailable.
- Synthesis : Yields (~80%) are comparable, indicating feasible synthetic routes for both triazole and piperidine-pyrimidinyl derivatives .
3-(Piperidine-1-carbonyl)-2H-chromen-2-one ()
This analogue (compound 2 in ) shares the piperidine-carbonyl substituent but lacks the pyrimidinyl-ether group. Key findings:
- Computational Data : HOMO-LUMO gaps range from 0.1562 to 0.33520 eV (depending on functional), indicating high stability.
- Crystallography: Crystallizes in a monoclinic space group (C2/c) with intermolecular hydrogen bonding.
Comparison :
Azetidine-Pyranyl Derivative (BG03022, )
8-methoxy-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-2H-chromen-2-one (BG03022) features:
- Molecular Weight : 383.35 g/mol.
- Structure : Azetidine (4-membered ring) linked to a pyran group instead of piperidine-pyrimidinyl.
Comparison :
Oxadiazole-Pyridinyl Derivative ()
8-methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (E594-0146) includes:
- Molecular Weight : 329.29 g/mol.
- Structure : Oxadiazole-pyridinyl substituent replacing the piperidine-pyrimidinyl group.
Comparison :
3-Acetyl-8-methoxy-2H-chromen-2-one ()
A simpler derivative with an acetyl group at position 3:
- Synthesis : Prepared via condensation (yield: ~605 mg from 400 mg starting material).
Comparison :
- Complexity : The target’s larger substituent increases molecular weight and complexity, likely improving target specificity but reducing solubility.
- Baseline Activity : The acetyl group provides a reference for evaluating enhanced effects from advanced substituents .
Research Findings and Implications
- Electronic Properties : The target’s pyrimidinyl-ether group likely enhances electron-withdrawing effects, influencing reactivity and binding modes compared to triazole or acetyl derivatives.
- Synthetic Feasibility : High yields (~80%) across analogues indicate robust synthetic routes for further optimization.
Biological Activity
8-Methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one, identified by its CAS number 2034525-22-7, is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 395.41 g/mol. Its structure features a chromenone core substituted with a methoxy group and a piperidine moiety linked to a pyrimidine derivative, which may enhance its biological efficacy through specific interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing coumarin structures have shown significant cytotoxic effects against various cancer cell lines, leading to apoptosis and cell cycle arrest in the G0/G1 phase.
Table 1: Cytotoxic Effects of Coumarin Derivatives
| Compound | Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|---|
| Compound A | B16-F10 | 15.0 | 40 |
| Compound B | HT29 | 12.5 | 58 |
| 8-Methoxy Compound | Hep G2 | TBD | TBD |
Note: TBD indicates that data is still being compiled or analyzed.
The proposed mechanism of action includes:
- Cell Cycle Arrest : Compounds induce cell cycle arrest at the G0/G1 phase, reducing the number of cells in the S phase.
- Apoptosis Induction : The compounds promote apoptosis through intrinsic pathways, as evidenced by increased Annexin V staining in flow cytometry assays.
- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties, potentially inhibiting viral replication processes.
Case Study 1: Anticancer Efficacy in vitro
A study evaluated the effects of various coumarin derivatives on Hep G2 liver cancer cells. The results indicated that treatment with these derivatives resulted in a significant decrease in cell viability and increased apoptotic rates compared to control groups.
Case Study 2: Inhibition of Viral Replication
Another investigation focused on the antiviral activity of related pyrimidine compounds against HIV. The results showed that specific structural modifications enhanced the inhibitory effects on reverse transcriptase activity, suggesting potential applications for viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
